

Application Notes and Protocols: 1,3-Dimethylurea in Controlled-Release Fertilizer Formulations

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Compound of Interest		
Compound Name:	1,3-Dimethylurea	
Cat. No.:	B165225	Get Quote

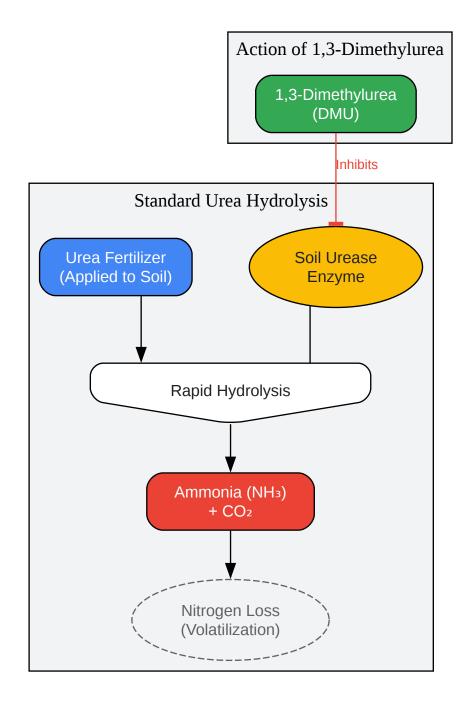
Introduction

1,3-Dimethylurea (DMU) is a derivative of urea utilized in modern agriculture primarily to enhance the efficiency of nitrogen fertilizers.[1] As a colorless, crystalline powder with low toxicity, its principal function is to act as a nitrogen stabilizer, specifically a urease inhibitor.[1][2] By slowing the rate at which urea is broken down in the soil, DMU helps in creating controlled-release fertilizer systems. This action minimizes nitrogen loss to the environment through ammonia volatilization and nitrate leaching, ensuring that the nutrient remains available for plant uptake over a longer period.[1][2][3] These characteristics contribute to improved nutrient use efficiency (NUE), better crop yields, and more sustainable agricultural practices.[2] DMU is also used as an intermediate in the synthesis of other slow-release fertilizer compounds and specialty chemicals.[1][4]

Mechanism of Action: Urease Inhibition

The primary mechanism by which **1,3-Dimethylurea** contributes to controlled nitrogen release is through the inhibition of the urease enzyme. Urease, which is abundant in soil, catalyzes the rapid hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂). This rapid conversion can lead to significant nitrogen loss as ammonia gas volatilizes into the atmosphere. DMU competitively inhibits the urease enzyme, effectively slowing down this hydrolysis process.[1][2] This ensures that nitrogen from urea is converted to plant-available forms more gradually, synchronizing with the crop's nutritional requirements.





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Caption: Mechanism of urease inhibition by **1,3-Dimethylurea** (DMU).

Quantitative Data Summary

The efficacy of controlled-release fertilizers is measured by their nutrient release profiles and their impact on crop performance. While extensive compiled datasets for **1,3-Dimethylurea** specifically are proprietary, the following tables illustrate the types of data generated from



evaluation studies, including data for a novel fertilizer derived from DMU and typical nitrogen recovery rates for enhanced-efficiency fertilizers.

Table 1: Nutrient Release from a Poly(dimethylurea phosphate) (PDPU) Coated Fertilizer

This table presents data on a novel macromolecular fertilizer, poly(dimethylurea phosphate) (PDPU), which has a lower solubility than urea. The coating of this fertilizer with a wheat straw superabsorbent enhances its slow-release properties.

Time (days)	Cumulative Nutrient Release (%)	Formulation	Reference
30	67.6%	PDPU with wheat straw superabsorbent coating	[5][6]
8	85.0%	Urea with similar coating (for comparison)	[5][6]

Table 2: Example of Fertilizer Nitrogen (N) Recovery in Kentucky Bluegrass

This table shows typical cumulative nitrogen recovery from turfgrass clippings over 16.5 weeks for different types of urea fertilizers. This data demonstrates the improved efficiency of enhanced fertilizers compared to conventional urea.

Fertilizer Type	Total N Applied (kg	Cumulative N Recovery (%)	Reference
Conventional Urea	43.9	57.5%	[7]
Stabilized Urea (with inhibitors)	43.9	68.4%	[7]
Polymer/Sulfur- Coated Urea	43.9	89.1%	[7]



Experimental Protocols

Detailed and standardized protocols are essential for evaluating the performance of controlled-release fertilizers containing **1,3-Dimethylurea**. Below are key methodologies for preparation, evaluation, and analysis.

Protocol 1: Laboratory-Scale Preparation of a DMU-Containing Coated Fertilizer

This protocol describes a general method for coating urea granules with a polymer that includes **1,3-Dimethylurea** to enhance nitrogen stability.

Objective: To create a polymer-coated urea fertilizer where DMU acts as a urease inhibitor within the coating matrix.

Materials:

- Urea granules (2-4 mm diameter)
- 1,3-Dimethylurea (DMU) powder
- Polymer resin (e.g., biodegradable polylactic acid, polyurethane)
- Suitable solvent for the polymer (e.g., acetone, ethyl acetate)
- Plasticizer (if required)
- Laboratory-scale fluid bed coater or pan coater
- Drying oven
- Sieves for particle size separation

Procedure:

Coating Solution Preparation:



- Dissolve the polymer resin in the selected solvent to achieve a desired concentration (e.g., 10-15% w/v).
- Once the polymer is fully dissolved, add 1,3-Dimethylurea powder to the solution. The
 amount of DMU should be calculated based on the target concentration relative to the final
 coated fertilizer weight (e.g., 0.5-2% w/w).
- Stir the mixture until the DMU is completely dissolved or uniformly suspended.

Coating Application:

- Preheat the fluid bed or pan coater to a temperature suitable for the solvent evaporation (e.g., 40-60°C).
- Place a known weight of urea granules into the coater.
- Begin the fluidization (or panning) process to ensure granules are moving freely.
- Spray the coating solution onto the tumbling urea granules at a controlled rate. Ensure the spray atomizes correctly to provide an even coating.
- Continuously apply the coating solution until the desired coating thickness or weight percentage is achieved. The total coating weight typically ranges from 3% to 15% of the total fertilizer weight.

Drying and Curing:

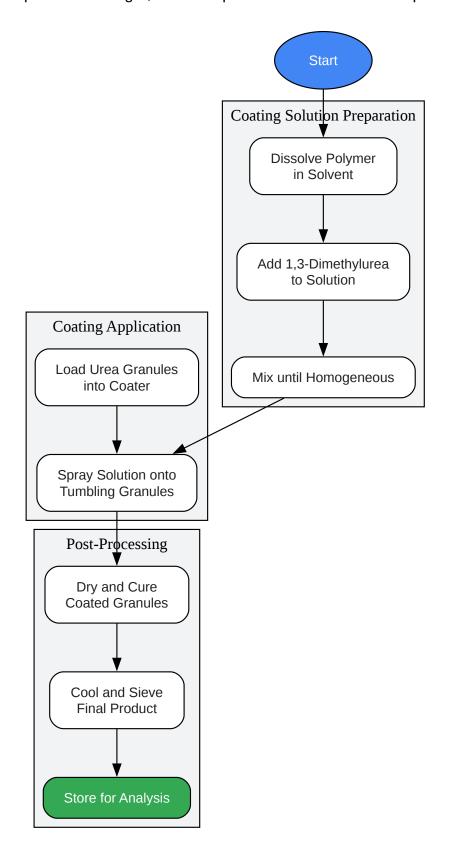
- After the coating application is complete, continue the fluidization/panning with heated air to evaporate any remaining solvent from the granule surfaces.
- Transfer the coated granules to a drying oven set at a low temperature (e.g., 50°C) for a specified period (e.g., 2-4 hours) to cure the polymer film.

Final Product Handling:

- Cool the coated granules to room temperature.
- Gently sieve the product to remove any agglomerates or fine particles.



• Store the final product in airtight, moisture-proof containers for subsequent analysis.



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Caption: Workflow for laboratory-scale preparation of coated fertilizer.

Protocol 2: Evaluation of Nitrogen Release via Soil Incubation

This protocol outlines a standard laboratory method to determine the nutrient release characteristics of a DMU-enhanced fertilizer in soil under controlled conditions.

Objective: To quantify the rate and duration of nitrogen release from a controlled-release fertilizer formulation.

Materials:

- Test fertilizer (DMU-formulated) and control fertilizer (e.g., uncoated urea)
- Standard soil or sand/soil mixture (e.g., 90% sand, 10% soil), sieved (<2 mm)
- Incubation containers (e.g., 250 mL plastic cups with lids)
- Deionized water
- Incubator or constant-temperature room (set to e.g., 25°C)
- Leaching solution (e.g., 2M KCl or deionized water)
- Filtration apparatus (e.g., Whatman No. 42 filter paper)
- Analytical equipment for nitrogen determination (e.g., colorimeter, autoanalyzer)

Procedure:

- Sample Preparation:
 - Prepare a homogenous mixture of the soil/sand medium.
 - For each fertilizer type, thoroughly mix a predetermined amount of fertilizer (e.g., providing 200 mg of N) with a set amount of the soil medium (e.g., 500 g).



Prepare at least three replicates for each fertilizer treatment and each sampling time point.
 Also include a control group with no fertilizer.

Incubation Setup:

- Transfer each fertilizer-soil mixture into an incubation container.
- Adjust the moisture content of the soil to a specific level, typically 60-70% of water-holding capacity, using deionized water.
- Loosely place lids on the containers to allow gas exchange while minimizing water loss.
- Place all containers in an incubator at a constant temperature (e.g., 25°C).

Leaching and Extraction:

- At specified time intervals (e.g., 1, 3, 7, 14, 28, 56, and 84 days), remove a set of replicates for each treatment.
- Add a specific volume of leaching solution (e.g., 100 mL of 2M KCl) to each container.
- Shake the containers on an orbital shaker for a set time (e.g., 1 hour) to extract the available nitrogen (NH₄+-N and NO₃--N).
- Filter the resulting slurry to obtain a clear leachate.

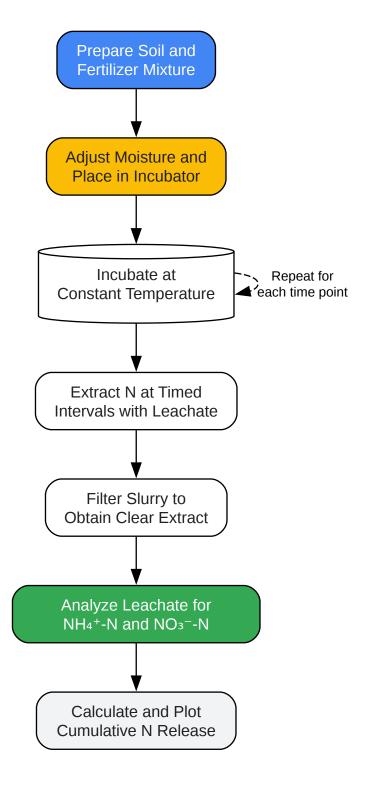
Nitrogen Analysis:

Analyze the filtered leachate for ammonium (NH₄+-N) and nitrate (NO₃[−]-N) concentrations
using a suitable analytical method (e.g., colorimetry).

Data Calculation:

- Calculate the cumulative amount of N released at each time point by summing the concentrations found in the leachate.
- Express the result as a percentage of the total N initially applied.
- Plot the cumulative N release (%) against time (days) to generate a release curve.





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Caption: Experimental workflow for a soil incubation study.



Protocol 3: Analytical Method for DMU Quantification in Soil

This protocol is based on gas chromatography for the determination of **1,3-Dimethylurea** residues in soil samples.[8][9]

Objective: To accurately quantify the concentration of DMU in soil to assess its persistence and movement.

Apparatus and Reagents:

- Gas Chromatograph (GC) with a Nitrogen-Phosphorus Detector (NPD) or a Coulson Electrolytic Conductivity Detector (in nitrogen mode).
- Analytical column suitable for nitrogen compounds.
- · Methanol (reagent grade).
- · Deionized water.
- 1,3-Dimethylurea analytical standard.
- Centrifuge.
- Rotary evaporator.
- Shaker.

Procedure:

- Sample Collection and Storage:
 - Collect soil samples (e.g., 100 g) and place them in glass jars.
 - If immediate extraction is not possible, store samples frozen to prevent degradation of DMU.
- Extraction:



- Thaw the soil sample if frozen.
- To the 100 g soil sample, add 50 mL of methanol and 50 mL of deionized water.
- Shake the jar vigorously for a specified time (e.g., 30 minutes) to extract the DMU into the solvent phase.
- Centrifuge the sample to separate the soil solids from the aqueous-methanol extract.
- If the supernatant contains suspended particles, filter it through a 0.45 μm filter.

Concentration:

- Take a known aliquot of the clear extract (e.g., 20 mL).
- Evaporate the water and methanol using a rotary evaporator or a gentle stream of nitrogen until a dry residue remains.
- Re-dissolve the residue in a small, precise volume of methanol (e.g., 1.0 mL). This sample
 is now ready for GC analysis.

GC Analysis:

- Prepare a calibration curve by running a series of DMU standards of known concentrations.
- Inject a small volume (e.g., 1-2 μL) of the prepared sample extract into the GC.
- Identify the DMU peak based on its retention time compared to the analytical standard.
- Quantify the amount of DMU in the sample by comparing its peak area to the calibration curve.

Quality Control:

- Analyze unfortified control soil samples (blanks) to check for contamination.
- Analyze fortified control samples (spikes) by adding a known amount of DMU standard to blank soil and running it through the entire procedure to determine method recovery.



Recovery should typically be within 80-120%.

Environmental and Safety Considerations

- Benefits: The primary environmental benefit of using DMU is the reduction of nitrogen pollution. By controlling the release of nitrogen, it helps prevent nitrate leaching into groundwater and reduces the emission of nitrous oxide (N₂O), a potent greenhouse gas.[1]
 [3]
- Potential Risks: While DMU has low toxicity, its improper disposal or overuse could lead to
 accumulation in the soil. High concentrations might alter soil pH or affect soil
 microorganisms. It is readily biodegradable in soil, which mitigates long-term persistence.[4]
- Safety: Standard laboratory safety precautions should be followed when handling 1,3-Dimethylurea and organic solvents, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area or fume hood.

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